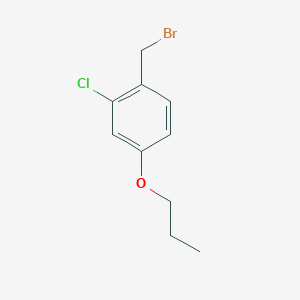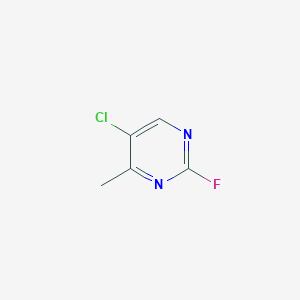
1-(bromomethyl)-2-chloro-4-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(bromomethyl)-2-chloro-4-propoxybenzene is an organic compound with a complex structure that includes a benzene ring substituted with bromomethyl, chloro, and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromomethyl)-2-chloro-4-propoxybenzene typically involves multiple steps. One common method starts with the bromination of a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The chloro and propoxy groups can be introduced through subsequent substitution reactions using appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(bromomethyl)-2-chloro-4-propoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions or amines.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as bromination or nitration.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or amines, typically under reflux conditions.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like ferric bromide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of phenols or amines depending on the nucleophile used.
Electrophilic Aromatic Substitution: Formation of brominated or nitrated benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
1-(bromomethyl)-2-chloro-4-propoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-2-chloro-4-propoxybenzene involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The chloro and propoxy groups can influence the compound’s reactivity and binding affinity to various molecular targets .
Comparison with Similar Compounds
Similar Compounds
Benzene, (bromomethyl)-: Similar structure but lacks the chloro and propoxy groups.
Benzene, 1-bromo-3-methyl-: Contains a methyl group instead of the propoxy group.
Benzene, 1-(bromomethyl)-2-methyl-: Contains a methyl group instead of the chloro group.
Uniqueness
1-(bromomethyl)-2-chloro-4-propoxybenzene is unique due to the combination of bromomethyl, chloro, and propoxy groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H12BrClO |
|---|---|
Molecular Weight |
263.56 g/mol |
IUPAC Name |
1-(bromomethyl)-2-chloro-4-propoxybenzene |
InChI |
InChI=1S/C10H12BrClO/c1-2-5-13-9-4-3-8(7-11)10(12)6-9/h3-4,6H,2,5,7H2,1H3 |
InChI Key |
BPUHLJUYCATNPW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC(=C(C=C1)CBr)Cl |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B1646423.png)










![Tert-butyl 4-[4-(methylamino)-3-nitrophenoxy]pyridine-2-carboxylate](/img/structure/B1646464.png)

